(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Overview
Description
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Fmoc-Ser-Obzl, also known as FMOC-L-SER-OBZL or (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, is a derivative of the amino acid serine . This compound plays a significant role in various biological processes and has a wide range of applications in scientific research.
Target of Action
Fmoc-Ser-Obzl primarily targets proteins, specifically those that require the incorporation of the amino acid serine . It is used as a building block in the preparation of phosphoserine-containing peptides .
Mode of Action
Fmoc-Ser-Obzl interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . This method allows for the efficient preparation of peptides, even those containing multiple phosphorylation sites . The Fmoc group is rapidly removed by base , and the monoprotected phosphoserine residue, once incorporated, is stable to piperidine .
Biochemical Pathways
Fmoc-Ser-Obzl is involved in the biochemical pathways related to protein synthesis and modification. Specifically, it is used in the synthesis of phosphoserine-containing peptides . These peptides play crucial roles in various biological processes, including signal transduction and the regulation of enzymatic activity.
Pharmacokinetics
It is soluble in organic solvents such as methanol, ethanol, and dichloromethane, and hardly soluble in water .
Result of Action
The primary result of Fmoc-Ser-Obzl’s action is the successful synthesis of phosphoserine-containing peptides . These peptides can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Action Environment
The efficacy and stability of Fmoc-Ser-Obzl can be influenced by various environmental factors. For instance, the compound is stable at temperatures between -15°C to -25°C . Moreover, the compound’s solubility can be significantly impacted by the presence of moisture in the solvent .
Properties
IUPAC Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-14-23(24(28)30-15-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,27H,14-16H2,(H,26,29)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJVEJVEJKIXCH-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101173017 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101173017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73724-46-6 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73724-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101173017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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